N-(quinolin-6-yl)acetamide

Catalog No.
S702893
CAS No.
22433-76-7
M.F
C11H10N2O
M. Wt
186.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(quinolin-6-yl)acetamide

CAS Number

22433-76-7

Product Name

N-(quinolin-6-yl)acetamide

IUPAC Name

N-quinolin-6-ylacetamide

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

InChI

InChI=1S/C11H10N2O/c1-8(14)13-10-4-5-11-9(7-10)3-2-6-12-11/h2-7H,1H3,(H,13,14)

InChI Key

GJEUIVYGSBNNKW-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC2=C(C=C1)N=CC=C2

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=CC=C2

Further Research

  • Scientific literature search: Conducting a search in scientific databases like PubMed, Scopus, or Web of Science using relevant keywords like "N-(quinolin-6-yl)acetamide", "quinoline derivatives", "acetamide analogs", and their potential applications.
  • Patent search: Searching patent databases for patents mentioning N-(quinolin-6-yl)acetamide, which might provide insights into its potential uses and functionalities.
  • Contacting research institutions or companies: Reaching out to research institutions or companies working on related fields, such as medicinal chemistry or drug discovery, to inquire about their knowledge of N-(quinolin-6-yl)acetamide and its potential applications.

N-(quinolin-6-yl)acetamide is a chemical compound characterized by the presence of a quinoline moiety attached to an acetamide functional group. Its molecular formula is C11H10N2OC_{11}H_{10}N_{2}O, and it has a molecular weight of approximately 202.21 g/mol. The compound is notable for its structural features, which include a nitrogen atom in the quinoline ring and an amide bond, contributing to its diverse chemical properties and biological activities.

  • Safety information on N-(quinolin-6-yl)acetamide, including flammability, reactivity, and toxicity, is not available in publicly accessible scientific sources.

  • Oxidation: This compound can be oxidized to form derivatives such as quinoline-2,4-dione.
  • Reduction: Reduction reactions can convert N-(quinolin-6-yl)acetamide into hydroquinoline derivatives.
  • Substitution: It can participate in nucleophilic substitution reactions, leading to various substituted quinoline derivatives.

Common reagents for these reactions include potassium permanganate and sodium borohydride for oxidation and reduction, respectively. The reaction conditions typically involve basic environments for substitution reactions, where nucleophiles such as amines can react with the compound.

N-(quinolin-6-yl)acetamide exhibits significant biological activity, particularly in pharmacological contexts. It has been studied for its potential as an anti-inflammatory agent and for its ability to inhibit certain enzymes involved in disease processes. For instance, some derivatives of quinoline compounds have shown promise in targeting phosphatidylinositol 3-kinase pathways, which are crucial in cancer progression .

Additionally, research indicates that this compound may interact with DNA and RNA, leading to potential applications in cancer therapeutics due to its ability to intercalate between base pairs.

The synthesis of N-(quinolin-6-yl)acetamide can be achieved through various methods:

  • Aminocarbonylation: This method involves the reaction of 6-iodoquinoline with amines under palladium catalysis, allowing for selective formation of the desired acetamide .
  • Reflux Method: A common approach involves refluxing 2-methyl-4-oxoquinoline with acetic anhydride to yield N-(quinolin-6-yl)acetamide. This method often requires purification through recrystallization to achieve high purity.
  • Industrial Production: For large-scale synthesis, continuous flow reactors may be employed to optimize reaction conditions and improve yield and purity.

N-(quinolin-6-yl)acetamide has several applications across various fields:

  • Pharmaceuticals: It is being investigated as a potential drug candidate due to its biological activities, particularly in relation to anti-inflammatory and anticancer properties.
  • Chemical Research: The compound serves as a building block in the synthesis of more complex quinoline derivatives used in medicinal chemistry.

Studies have demonstrated that N-(quinolin-6-yl)acetamide interacts with various biological targets:

  • Enzyme Inhibition: Research indicates that certain derivatives of this compound can inhibit phosphatidylinositol 3-kinase, which is implicated in many cancers and inflammatory diseases .
  • DNA Binding: The ability of this compound to intercalate with DNA suggests potential applications in gene therapy or as an anticancer agent by disrupting normal cellular processes.

Several compounds share structural similarities with N-(quinolin-6-yl)acetamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
QuinolineBasic quinoline structure without acetamide groupLacks the acetamide functionality
HydroquinolineReduced form of quinolineDifferent biological activities due to reduced structure
N-(4-aminoquinolin-6-yl)acetamideContains an amino group at position 4Enhanced solubility and potential bioactivity
2-Chloro-N-(quinolin-6-yl)acetamideChlorine substituent on the benzene ringAltered reactivity compared to the parent compound

Uniqueness

N-(quinolin-6-yl)acetamide stands out due to its specific acetamide functional group, which not only influences its chemical reactivity but also enhances its biological activity compared to other quinoline derivatives. This distinct feature allows it to interact differently with biological targets, making it a subject of interest for further research in drug development.

XLogP3

1.6

LogP

1.55 (LogP)

Other CAS

22433-76-7

Wikipedia

Acetamide, N-6-quinolyl-

Dates

Modify: 2023-08-15

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